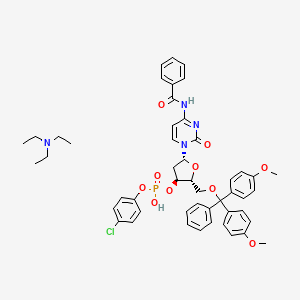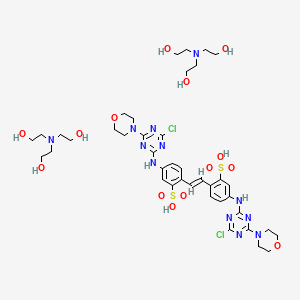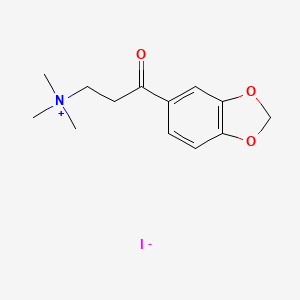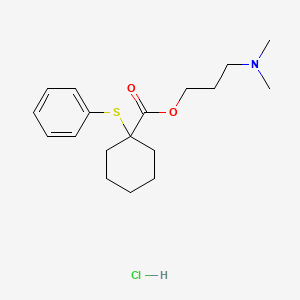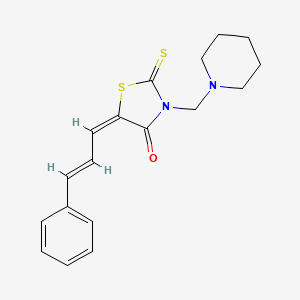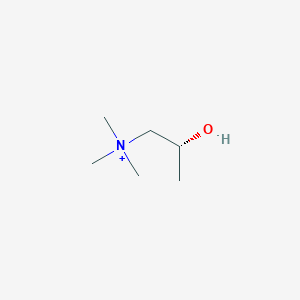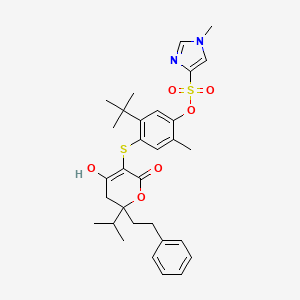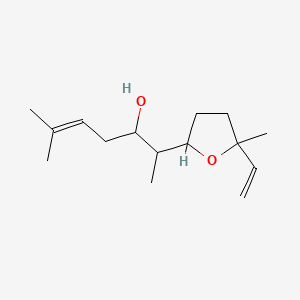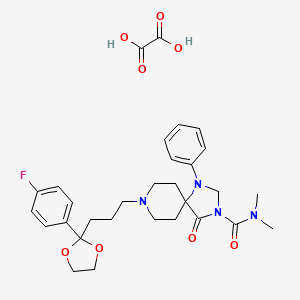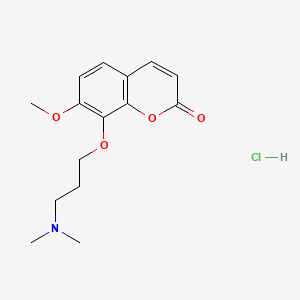
2H-1-Benzopyran-2-one, 8-(3-(dimethylamino)propoxy)-7-methoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2H-1-Benzopiran-2-ona, 8-(3-(dimetilamino)propoxi)-7-metoxi-, clorhidrato es un compuesto orgánico sintético perteneciente a la familia de los benzopiranos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de benzopirano con grupos funcionales específicos unidos. A menudo se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2H-1-Benzopiran-2-ona, 8-(3-(dimetilamino)propoxi)-7-metoxi-, clorhidrato generalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de benzopirano: Este paso implica la ciclización de precursores apropiados para formar el núcleo de benzopirano.
Introducción de grupos funcionales: Los grupos dimetilamino y metoxi se introducen a través de reacciones de sustitución.
Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante la reacción con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2H-1-Benzopiran-2-ona, 8-(3-(dimetilamino)propoxi)-7-metoxi-, clorhidrato se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales que contienen oxígeno.
Reducción: Las reacciones de reducción pueden eliminar oxígeno o introducir átomos de hidrógeno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Se utilizan reactivos como los haluros de alquilo y las aminas en diversas condiciones, incluidos ambientes ácidos o básicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
La 2H-1-Benzopiran-2-ona, 8-(3-(dimetilamino)propoxi)-7-metoxi-, clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar sus posibles usos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 2H-1-Benzopiran-2-ona, 8-(3-(dimetilamino)propoxi)-7-metoxi-, clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Esta interacción puede desencadenar diversas vías celulares, lo que lleva a los efectos biológicos observados. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2H-1-Benzopiran-2-ona, 3,8-trihidroxi
- **2H
Propiedades
Número CAS |
148711-84-6 |
|---|---|
Fórmula molecular |
C15H20ClNO4 |
Peso molecular |
313.77 g/mol |
Nombre IUPAC |
8-[3-(dimethylamino)propoxy]-7-methoxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C15H19NO4.ClH/c1-16(2)9-4-10-19-15-12(18-3)7-5-11-6-8-13(17)20-14(11)15;/h5-8H,4,9-10H2,1-3H3;1H |
Clave InChI |
QLOIPKFXNHAZJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=C(C=CC2=C1OC(=O)C=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


